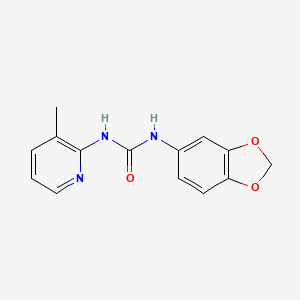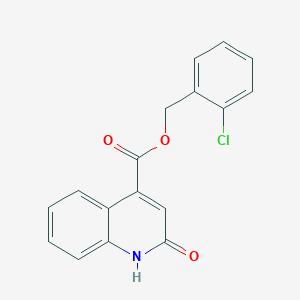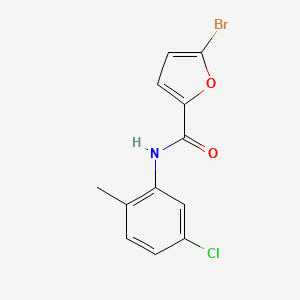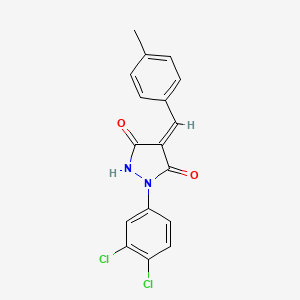
2-chloro-N-isobutyl-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-isobutyl-4-methylbenzamide, commonly known as Chloramben, is a herbicide that is widely used in agriculture to control weeds. It belongs to the family of anilide herbicides, which are known for their selective action on broadleaf weeds. Chloramben is a white crystalline powder that is soluble in water and organic solvents.
作用機序
Chloramben works by inhibiting the growth of weeds. It interferes with the normal functioning of the plant by disrupting the synthesis of proteins and DNA. Chloramben is absorbed by the roots and leaves of the plant and translocated throughout the plant. It accumulates in the meristematic tissues, where it inhibits cell division and growth.
Biochemical and Physiological Effects
Chloramben has been shown to have a number of biochemical and physiological effects on plants. It inhibits the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This leads to a depletion of these amino acids, which are essential for protein synthesis and cell division. Chloramben also disrupts the synthesis of DNA and RNA, which are essential for cell growth and replication.
実験室実験の利点と制限
Chloramben has several advantages for use in lab experiments. It is a selective herbicide, which means that it can be used to control specific weeds without damaging the crop. It is also relatively inexpensive and easy to apply. However, Chloramben has some limitations for use in lab experiments. It is toxic to some crops and can cause phytotoxicity if applied at high concentrations. It is also highly soluble in water, which can lead to leaching and runoff.
将来の方向性
There are several future directions for research on Chloramben. One area of interest is the development of new formulations that are more effective and less toxic. Another area of research is the identification of new targets for herbicidal action. This could involve the discovery of new enzymes or metabolic pathways that are essential for plant growth and development. Finally, research could focus on the environmental impact of Chloramben and other herbicides, with the aim of developing more sustainable and eco-friendly alternatives.
Conclusion
In conclusion, Chloramben is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting the growth of weeds by disrupting the synthesis of proteins and DNA. Chloramben has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on Chloramben, including the development of new formulations and the identification of new targets for herbicidal action.
合成法
Chloramben can be synthesized by reacting 4-chloro-3-nitrobenzoic acid with isobutylamine in the presence of a reducing agent such as iron powder. The reaction is carried out under acidic conditions, and the resulting product is purified by recrystallization.
科学的研究の応用
Chloramben has been extensively studied for its herbicidal properties. It is used to control weeds in various crops, including soybeans, corn, wheat, and cotton. Chloramben is effective against several broadleaf weeds, including pigweed, lambsquarters, and velvetleaf.
特性
IUPAC Name |
2-chloro-4-methyl-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-8(2)7-14-12(15)10-5-4-9(3)6-11(10)13/h4-6,8H,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWCFWHPEZLBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5889440.png)


![2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5889468.png)
![4-allyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5889475.png)






![1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5889533.png)
![(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide](/img/structure/B5889540.png)
